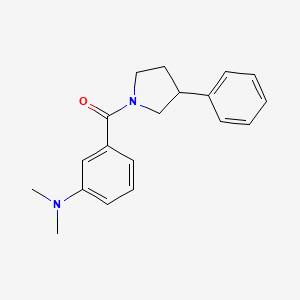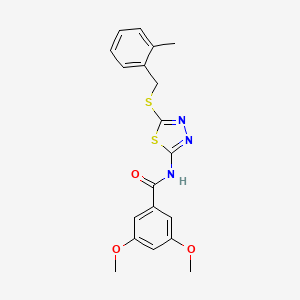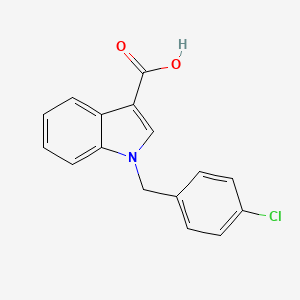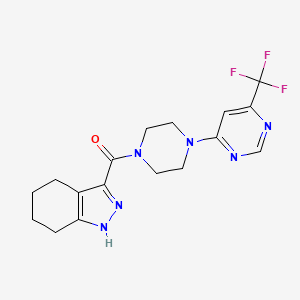![molecular formula C24H19ClN2O3S B2689217 2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 473445-20-4](/img/structure/B2689217.png)
2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C24H19ClN2O3S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Stress Applications
A series of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized and evaluated for anti-stress activity. These compounds showed potential as lead molecules for developing anti-stress agents, suggesting a possible research direction for similar compounds in stress management (Badru, Anand, & Singh, 2012).
Photoluminescent Properties
Conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence and are considered for electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Synthesis and Structural Analysis
The molecular and crystal structure of a derivative with a pyrrolidine-2,5-dione core was investigated, highlighting the utility of such compounds in structural chemistry and potentially guiding the synthesis of related molecules (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Application in Organic Electronics
Research on the synthesis and applications of pyrrolo and thiophene derivatives in organic electronics, particularly for photovoltaic devices, underscores the relevance of studying compounds with similar structural motifs for enhancing the efficiency and stability of organic solar cells (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Oxidation Reagents
Derivatives of pyrrolo[3,4-d]isoxazole have been used as effective oxidizing agents, highlighting their potential utility in synthetic chemistry for the development of novel organic transformations (Zolfigol et al., 2006).
Optoelectronic and Photovoltaic Performance
Studies on the synthesis and photovoltaic performance of A–D–A–D–A-type co-oligomers incorporating pyrrolo[3,4-c]pyrrole-4,6-dione units demonstrate the impact of core acceptor moieties on the optoelectronic properties and photovoltaic efficiency, suggesting potential applications for compounds with similar structures in solar energy conversion (Ata et al., 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylsulfanylphenyl)-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-31-19-13-7-15(8-14-19)21-20-22(30-27(21)18-11-9-16(25)10-12-18)24(29)26(23(20)28)17-5-3-2-4-6-17/h2-14,20-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAWZWCFCCVLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-butyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2689134.png)






![2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol](/img/structure/B2689144.png)



![3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2689154.png)

